molecular formula C15H21NOS B4703868 [2-(ISOPROPYLSULFANYL)PHENYL](PIPERIDINO)METHANONE

[2-(ISOPROPYLSULFANYL)PHENYL](PIPERIDINO)METHANONE

Cat. No.: B4703868
M. Wt: 263.4 g/mol
InChI Key: ZNGYYZGDVDVCJV-UHFFFAOYSA-N
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Description

2-(ISOPROPYLSULFANYL)PHENYLMETHANONE is a complex organic compound that features a piperidine ring attached to a phenyl group substituted with an isopropylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ISOPROPYLSULFANYL)PHENYLMETHANONE typically involves multiple steps:

    Formation of the Phenyl Substituent: The phenyl group is first functionalized with an isopropylsulfanyl group through a substitution reaction. This can be achieved by reacting a phenyl halide with isopropylthiol in the presence of a base.

    Attachment of the Piperidine Ring: The functionalized phenyl group is then coupled with a piperidine derivative. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Final Assembly: The final step involves the formation of the methanone linkage, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of 2-(ISOPROPYLSULFANYL)PHENYLMETHANONE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(ISOPROPYLSULFANYL)PHENYLMETHANONE can undergo oxidation reactions, where the isopropylsulfanyl group is converted to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can also be reduced, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfone, sulfoxide derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated, nitrated, and sulfonated phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(ISOPROPYLSULFANYL)PHENYLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its piperidine moiety is a common feature in many bioactive molecules, and the isopropylsulfanyl group can enhance the compound’s lipophilicity and membrane permeability, making it a promising candidate for drug development.

Industry

Industrially, 2-(ISOPROPYLSULFANYL)PHENYLMETHANONE can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-(ISOPROPYLSULFANYL)PHENYLMETHANONE largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the isopropylsulfanyl group can enhance binding affinity through van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLSULFANYL)PHENYLMETHANONE
  • 2-(ETHYLSULFANYL)PHENYLMETHANONE
  • 2-(PROPYLSULFANYL)PHENYLMETHANONE

Uniqueness

Compared to its analogs, 2-(ISOPROPYLSULFANYL)PHENYLMETHANONE is unique due to the presence of the isopropylsulfanyl group, which provides a distinct steric and electronic environment. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

piperidin-1-yl-(2-propan-2-ylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-12(2)18-14-9-5-4-8-13(14)15(17)16-10-6-3-7-11-16/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGYYZGDVDVCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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